![molecular formula C17H13N3O7S2 B11640498 Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)

Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

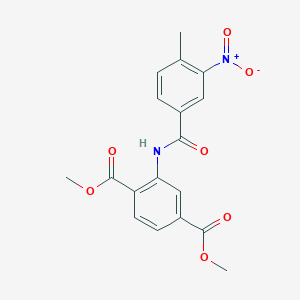

Le 3-( { [6-(méthylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl } -5-nitrobenzoate de méthyle est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie médicinale, la science des matériaux et la chimie industrielle. Ce composé présente un cycle benzothiazole, un groupe nitro et un groupe méthylsulfonyle, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-( { [6-(méthylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl } -5-nitrobenzoate de méthyle implique généralement plusieurs étapes :

Formation du cycle benzothiazole : Le cycle benzothiazole peut être synthétisé par cyclisation du 2-aminothiophénol avec un dérivé d’acide carboxylique approprié en conditions acides.

Introduction du groupe méthylsulfonyle : Le groupe méthylsulfonyle est introduit par sulfonation, généralement à l’aide de chlorure de méthylsulfonyle en présence d’une base telle que la pyridine.

Carbamoylation : Le groupe carbamoyle est ajouté en faisant réagir le dérivé benzothiazole avec un isocyanate.

Nitration : Le groupe nitro est introduit par nitration, souvent à l’aide d’un mélange d’acides nitrique et sulfurique concentrés.

Estérification : Enfin, le groupe ester est formé en faisant réagir le dérivé d’acide carboxylique avec du méthanol en présence d’un catalyseur acide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des étapes de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte pour réduire les déchets et la consommation d’énergie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthylsulfonyle, conduisant à la formation de dérivés de sulfone.

Réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur ou d’hydrure métallique.

Substitution : Le cycle benzothiazole et la partie nitrobenzène peuvent participer respectivement à des réactions de substitution électrophile et nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le palladium sur carbone (Pd/C) avec de l’hydrogène gazeux ou le borohydrure de sodium sont fréquemment utilisés.

Substitution : Des réactifs comme les halogènes (pour la substitution électrophile) ou les nucléophiles tels que les amines et les thiols (pour la substitution nucléophile) sont couramment utilisés.

Principaux produits

Oxydation : Dérivés de sulfone.

Réduction : Dérivés aminés.

Substitution : Divers dérivés substitués du benzothiazole et du nitrobenzène.

Applications de la recherche scientifique

Chimie

En chimie, ce composé peut être utilisé comme brique de base pour la synthèse de molécules plus complexes. Ses groupes fonctionnels uniques permettent des modifications chimiques diverses, ce qui le rend précieux dans la synthèse organique.

Biologie

En recherche biologique, des dérivés de ce composé peuvent présenter une activité biologique, comme des propriétés antimicrobiennes ou anticancéreuses. Les chercheurs peuvent modifier les groupes fonctionnels pour améliorer ces activités et étudier leurs mécanismes d’action.

Médecine

Les applications médicales potentielles comprennent le développement de nouveaux médicaments. La structure du composé suggère qu’il pourrait interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, ce qui en fait un candidat pour les programmes de découverte de médicaments.

Industrie

Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, comme les polymères ou les revêtements. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles.

Applications De Recherche Scientifique

METHYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]-5-NITROBENZOATE has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s and tuberculosis

Mécanisme D'action

Le mécanisme d’action du 3-( { [6-(méthylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl } -5-nitrobenzoate de méthyle dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, inhibant leur activité. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, ce qui entraîne des effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

3-( { [6-(méthylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl } -4-nitrobenzoate de méthyle : Structure similaire mais avec une position différente du groupe nitro.

3-( { [6-(méthylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl } -5-aminobenzoate de méthyle : Structure similaire mais avec un groupe amino au lieu d’un groupe nitro.

3-( { [6-(méthylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl } -5-nitrobenzoate d’éthyle : Structure similaire mais avec un ester éthylique au lieu d’un ester méthylique.

Unicité

Le 3-( { [6-(méthylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl } -5-nitrobenzoate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C17H13N3O7S2 |

|---|---|

Poids moléculaire |

435.4 g/mol |

Nom IUPAC |

methyl 3-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]-5-nitrobenzoate |

InChI |

InChI=1S/C17H13N3O7S2/c1-27-16(22)10-5-9(6-11(7-10)20(23)24)15(21)19-17-18-13-4-3-12(29(2,25)26)8-14(13)28-17/h3-8H,1-2H3,(H,18,19,21) |

Clé InChI |

WSXDQAFDIHYFAY-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)

![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)

![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)

![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)

![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)

![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)

![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)